molecular formula C16H12Cl2N4O B5724775 2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one

2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one

Cat. No.: B5724775
M. Wt: 347.2 g/mol
InChI Key: HHTUGOISSRTJJO-UHFFFAOYSA-N
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Description

“2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one” is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c1-10-14(9-20-15-7-4-12(18)8-19-15)16(23)22(21-10)13-5-2-11(17)3-6-13/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTUGOISSRTJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one” typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved by the reaction of an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazolone ring with a 4-chlorophenyl group, often using a halogenation reaction.

    Formation of the iminomethyl group: This involves the condensation of the pyrazolone derivative with 5-chloropyridine-2-carbaldehyde under acidic conditions to form the iminomethyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrazolone ring.

    Reduction: Reduction reactions could target the iminomethyl group, converting it to an amine.

    Substitution: The chlorophenyl and chloropyridinyl groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted pyrazolone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Antimicrobial Activity: Possible applications in the development of new antimicrobial agents.

Medicine

    Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Dyes and Pigments: Applications in the synthesis of new dyes and pigments.

Mechanism of Action

The mechanism of action of “2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one” would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups.

    Pyrazolone derivatives: Other pyrazolone-based compounds with different substituents.

Uniqueness

The unique combination of the chlorophenyl and chloropyridinyl groups, along with the iminomethyl linkage, distinguishes “2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one” from other similar compounds. This unique structure may confer specific biological activities or chemical reactivity that are not observed in other related compounds.

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